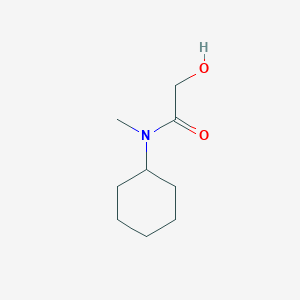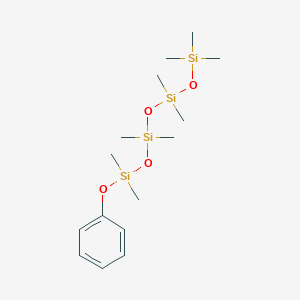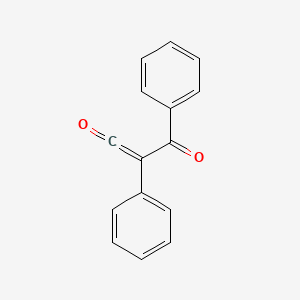
2-Hexanamidoacetohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexanamidoacetohydroxamic acid is a compound belonging to the class of hydroxamic acids, which are characterized by the presence of the functional group RCONR’OH. Hydroxamic acids are known for their metal chelating and hydrogen bonding properties, making them significant in various biological and chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanamidoacetohydroxamic acid typically involves the reaction of hydroxylamine (NH₂OH) with carboxylic acids (RCOOH). The process begins with the formation of an acyl group that replaces one of the nitrogen-bound hydrogens in the hydroxylamine molecule, resulting in the formation of a monohydroxamic acid .
Industrial Production Methods: Industrial production methods for hydroxamic acids often involve the use of organic solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the efficient production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexanamidoacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-Hexanamidoacetohydroxamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Industry: Utilized in the development of antimicrobial agents, antioxidants, and anti-corrosive agents.
Mecanismo De Acción
The mechanism of action of 2-Hexanamidoacetohydroxamic acid involves its ability to chelate metal ions and inhibit specific enzymes. The compound binds to the active site of enzymes, preventing their normal function. This inhibition can affect various molecular targets and pathways, including those involved in cell proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Acetohydroxamic Acid: Similar in structure but lacks the hexanamido group.
Benzohydroxamic Acid: Contains a benzene ring instead of the hexanamido group.
Uniqueness: 2-Hexanamidoacetohydroxamic acid is unique due to its specific structure, which includes a hexanamido group. This structural feature enhances its chelating ability and enzyme inhibition properties, making it more effective in certain applications compared to its similar counterparts .
Propiedades
Número CAS |
73912-93-3 |
|---|---|
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
N-[2-(hydroxyamino)-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-4-5-7(11)9-6-8(12)10-13/h13H,2-6H2,1H3,(H,9,11)(H,10,12) |
Clave InChI |
XJOZHONNJMYHAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)






![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)



